An In-depth Technical Guide to Benzo[d]oxazol-5-ylmethanamine: Structure, Properties, and Applications
An In-depth Technical Guide to Benzo[d]oxazol-5-ylmethanamine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzo[d]oxazol-5-ylmethanamine is a heterocyclic organic compound featuring a benzoxazole core with a methanamine substituent at the 5-position. The benzoxazole scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] Derivatives of benzoxazole are known to exhibit a diverse range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of benzo[d]oxazol-5-ylmethanamine, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Physicochemical Properties
The fundamental structure of benzo[d]oxazol-5-ylmethanamine consists of a benzene ring fused to an oxazole ring, a five-membered aromatic ring containing one nitrogen and one oxygen atom.[1] A methanamine (-CH₂NH₂) group is attached to the 5-position of the benzoxazole ring system.
Table 1: Physicochemical Properties of Benzo[d]oxazol-5-ylmethanamine
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈N₂O | [2] |
| Molecular Weight | 148.16 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | Approx. 100–105 °C | [1] |
| Solubility | Soluble in polar solvents (e.g., methanol, ethanol) | [1] |
| CAS Number | 903556-78-5 | [2] |
Spectral Data (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzoxazole ring system and a singlet for the methylene protons of the methanamine group.
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¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbon atoms of the fused aromatic rings and the aminomethyl substituent.
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IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the aromatic and methylene groups, and C=N and C-O stretching of the oxazole ring.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of Benzo[d]oxazol-5-ylmethanamine
The synthesis of benzo[d]oxazol-5-ylmethanamine can be approached through a multi-step process, leveraging established methodologies for the formation of the benzoxazole ring and subsequent functional group manipulations. A general and plausible synthetic workflow is outlined below.
Caption: A logical workflow for the synthesis of Benzo[d]oxazol-5-ylmethanamine.
Experimental Protocol: A General Approach
The following protocol describes a general method for the synthesis of 5-(aminomethyl)benzoxazole derivatives, which can be adapted for the target compound.
Step 1: Synthesis of 5-Cyanobenzo[d]oxazole
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-amino-3-hydroxybenzonitrile with an excess of a suitable cyclizing agent, such as triethyl orthoformate, and an acid catalyst (e.g., p-toluenesulfonic acid).
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Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, cool the reaction mixture and remove the excess reagent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield 5-cyanobenzo[d]oxazole.
Step 2: Reduction of 5-Cyanobenzo[d]oxazole to Benzo[d]oxazol-5-ylmethanamine
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Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent like tetrahydrofuran (THF).
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Addition of Reactant: Slowly add a solution of 5-cyanobenzo[d]oxazole in dry THF to the suspension of the reducing agent at a controlled temperature (typically 0 °C).
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Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
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Quenching and Work-up: Carefully quench the reaction by the sequential addition of water and an aqueous solution of sodium hydroxide.
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Isolation and Purification: Filter the resulting mixture and extract the filtrate with an organic solvent. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to afford pure benzo[d]oxazol-5-ylmethanamine.
Potential Applications in Drug Discovery
The benzoxazole nucleus is a key pharmacophore in a variety of therapeutic agents.[3][4] The introduction of a methanamine group at the 5-position provides a versatile handle for further derivatization and can significantly influence the biological activity of the molecule.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzoxazole derivatives.[4] For instance, a newly synthesized benzoxazole derivative, 5-amino-2-[p-bromophenyl]-benzoxazole, has demonstrated significant anticancer effects in breast cancer cell lines by inducing apoptosis and inhibiting angiogenesis.[2] The aminomethyl group in benzo[d]oxazol-5-ylmethanamine can serve as a point of attachment for various side chains to explore structure-activity relationships and develop novel anticancer agents. The proposed mechanism of action for some anticancer benzoxazoles involves the inhibition of key signaling pathways, such as the NF-κB pathway, which is crucial for cancer cell survival and proliferation.
Caption: A plausible signaling pathway for the anticancer activity of benzoxazole derivatives involving the inhibition of the NF-κB pathway.
Antimicrobial Activity
Benzoxazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[5][6] The mechanism of action is believed to involve the inhibition of essential microbial enzymes, such as DNA gyrase.[7] The aminomethyl group of benzo[d]oxazol-5-ylmethanamine can be functionalized to generate a library of compounds for screening against various microbial strains to identify potent antimicrobial agents.
Neuroprotective Effects
Recent research has explored the neuroprotective potential of benzoxazole derivatives.[8][9] For example, certain edaravone analogs containing a fused heterocyclic system have shown neuroprotective effects against acute ischemic injury by inhibiting oxidative stress.[8] Given the structural similarities, benzo[d]oxazol-5-ylmethanamine and its derivatives could be investigated for their potential in treating neurodegenerative diseases.
Safety and Handling
Conclusion
Benzo[d]oxazol-5-ylmethanamine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its versatile structure, combining the privileged benzoxazole scaffold with a reactive aminomethyl group, offers numerous possibilities for chemical modification and optimization of biological activity. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery, particularly in the areas of oncology, infectious diseases, and neuropharmacology.
References
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2-Methyl-5H-benzo[d]pyrazolo[5,1-b][3][8]oxazin-5-imine, an edaravone analog, exerts neuroprotective effects against acute ischemic injury via inhibiting oxidative stress. PMC.
- Anticancer effects of a newly-synthesized benzoxazole-derived 5-amino-2- [P-bromophenyl]-benzoxazole in breast cancer cell lines. Medicine Science. 2022.
- Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. 2025.
- Buy 5-(Chloromethyl)benzo[d]oxazole (EVT-15267913). EvitaChem.
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- Examples of drugs and natural products containing a benzoxazole heterocycle.
- Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. 2021.
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- Original Article Anticancer Activity and Molecular Docking Studies of Selected Benzoxazole Derivatives as Apoptosis Inducers in. Journal of Clinical Practice and Research. 2026.
- In vivo anticancer activity of benzoxazine and aminomethyl compounds derived
- SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIV
- Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Deriv
- A Comparative Analysis of the Biological Activities of 5-Methylbenzoxazole and Other Benzoxazole Deriv
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